

An In-depth Technical Guide to (4-acetylphenyl) N,N-dimethylcarbamate

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Compound of Interest

Compound Name: 4-Acetylphenyl dimethylcarbamate

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Abstract

(4-acetylphenyl) N,N-dimethylcarbamate, a molecule of interest in medicinal chemistry and pharmacology, belongs to the carbamate class of compounds. Carbamates are known for their role as acetylcholinesterase inhibitors, a mechanism pivotal in the management of neurodegenerative diseases and in the action of certain pesticides. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a representative synthetic protocol, and predicted spectral data for (4-acetylphenyl) N,N-dimethylcarbamate. Furthermore, it delves into the general biological activities of carbamates, focusing on their interaction with key signaling pathways, including the cholinergic system, the Nrf2 pathway, and the hypothalamic-pituitary-testicular axis. This document is intended to serve as a foundational resource for researchers engaged in the study and development of carbamate-based compounds.

Molecular Structure and Identification

(4-acetylphenyl) N,N-dimethylcarbamate is characterized by a central phenyl ring substituted with an acetyl group at the para position and an N,N-dimethylcarbamate ester linkage.

Identifier	Value
IUPAC Name	(4-acetylphenyl) N,N-dimethylcarbamate
InChI	InChI=1S/C11H13NO3/c1-8(13)9-4-6-10(7-5-9)15-11(14)12(2)3/h4-7H,1-3H3
InChIKey	DZOXLGLBCHWNCQ-UHFFFAOYSA-N
Canonical SMILES	<chem>CC(=O)C1=CC=C(C=C1)OC(=O)N(C)C</chem>
Molecular Formula	C ₁₁ H ₁₃ NO ₃
Molecular Weight	207.23 g/mol

Physicochemical Properties

The physicochemical properties of (4-acetylphenyl) N,N-dimethylcarbamate are crucial for understanding its behavior in biological systems and for the design of experimental protocols. The data presented below is a combination of predicted values and data from structurally similar compounds.

Property	Value	Source
Melting Point	Estimated to be in a similar range to (4-acetylphenyl) n-methylcarbamate (143-146°C)	[1]
Boiling Point	Not available	
Solubility	Predicted to be slightly soluble in water; soluble in common organic solvents (e.g., acetone, ethanol)	[1]
Appearance	Expected to be a white to off-white crystalline powder	[1]
Density	Estimated to be similar to (4-acetylphenyl) n-methylcarbamate (1.24 g/cm ³)	[1]

Synthesis

Representative Experimental Protocol

The synthesis of (4-acetylphenyl) N,N-dimethylcarbamate can be achieved via the reaction of 4-hydroxyacetophenone with dimethylcarbamoyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. Dimethylcarbamoyl chloride is a highly toxic and carcinogenic reagent and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

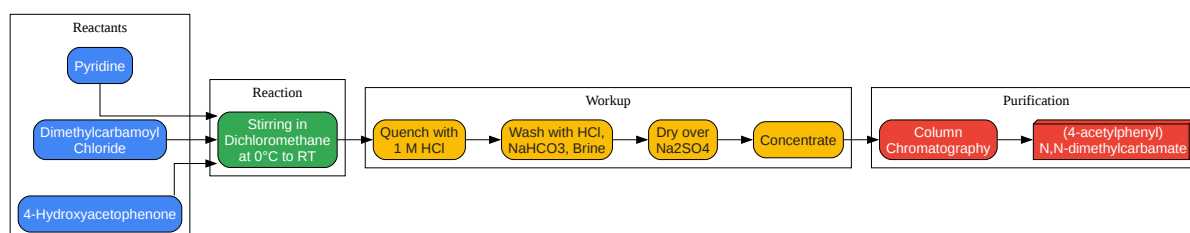
- 4-Hydroxyacetophenone
- Dimethylcarbamoyl chloride[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Pyridine (anhydrous)
- Dichloromethane (anhydrous)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Ethyl acetate
- Hexane

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxyacetophenone (1.0 equivalent) in anhydrous dichloromethane.
- Add anhydrous pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

- Slowly add dimethylcarbamoyl chloride (1.1 equivalents) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding 1 M hydrochloric acid.
- Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield (4-acetylphenyl) N,N-dimethylcarbamate as a solid.

Synthesis Workflow Diagram



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Caption: Synthetic workflow for (4-acetylphenyl) N,N-dimethylcarbamate.

Predicted Spectral Data

Due to the lack of publicly available experimental spectra for (4-acetylphenyl) N,N-dimethylcarbamate, the following data are predicted based on the analysis of structurally related compounds and established spectroscopic principles.

¹H NMR Spectroscopy

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.0	Doublet	2H	Aromatic protons ortho to the acetyl group
~7.2	Doublet	2H	Aromatic protons meta to the acetyl group
~3.1	Singlet	3H	N-methyl protons
~3.0	Singlet	3H	N-methyl protons
~2.6	Singlet	3H	Acetyl methyl protons

¹³C NMR Spectroscopy

Chemical Shift (ppm)	Assignment
~197	C=O (acetyl)
~154	C=O (carbamate)
~154	Aromatic C-O
~134	Aromatic C-C=O
~130	Aromatic CH (ortho to acetyl)
~121	Aromatic CH (meta to acetyl)
~37	N-CH ₃
~27	C-CH ₃ (acetyl)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-3100	Medium	Aromatic C-H stretch
~2800-3000	Medium	Aliphatic C-H stretch
~1720-1740	Strong	C=O stretch (carbamate)
~1680-1690	Strong	C=O stretch (acetyl)
~1590-1610	Medium	Aromatic C=C stretch
~1200-1250	Strong	C-O stretch (ester)
~1100-1200	Strong	C-N stretch

Mass Spectrometry

m/z	Interpretation
207	[M] ⁺ (Molecular ion)
165	[M - C ₂ H ₄ O] ⁺ (Loss of ketene from acetyl group)
136	[M - (CH ₃) ₂ NCO] ⁺ (Loss of dimethylcarbamoyl radical)
72	[(CH ₃) ₂ NCO] ⁺ (Dimethylcarbamoyl cation)
43	[CH ₃ CO] ⁺ (Acetyl cation)

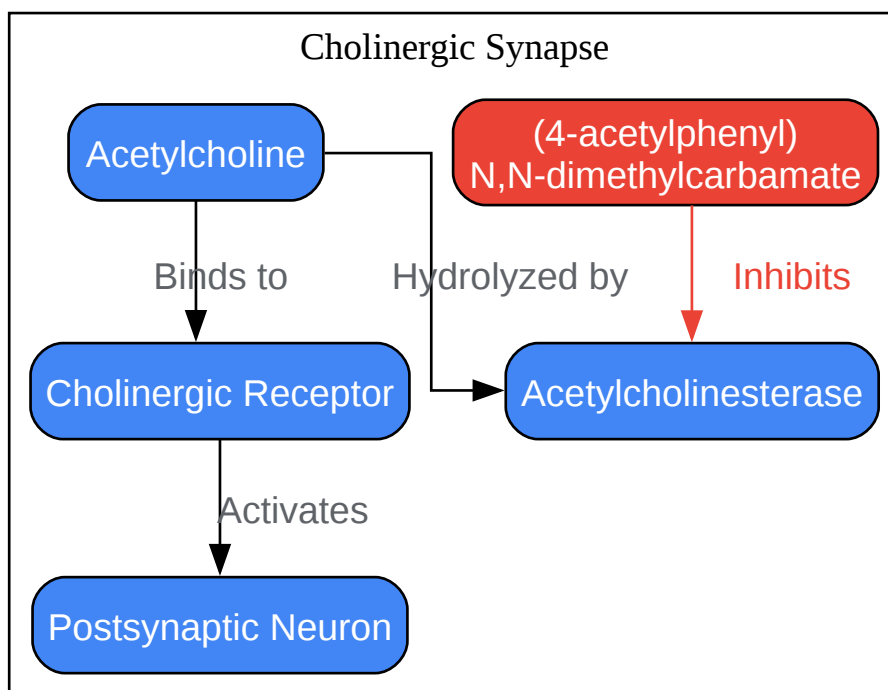
Biological Activity and Signaling Pathways

The biological activity of (4-acetylphenyl) N,N-dimethylcarbamate has not been specifically reported. However, as a member of the carbamate class, it is predicted to exhibit inhibitory activity against acetylcholinesterase and potentially interact with other biological pathways.

Acetylcholinesterase Inhibition

Carbamates are well-documented inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.^[7] The inhibitory

mechanism involves the carbamylation of a serine residue within the active site of AChE, rendering the enzyme temporarily inactive.[8] This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[8][9]

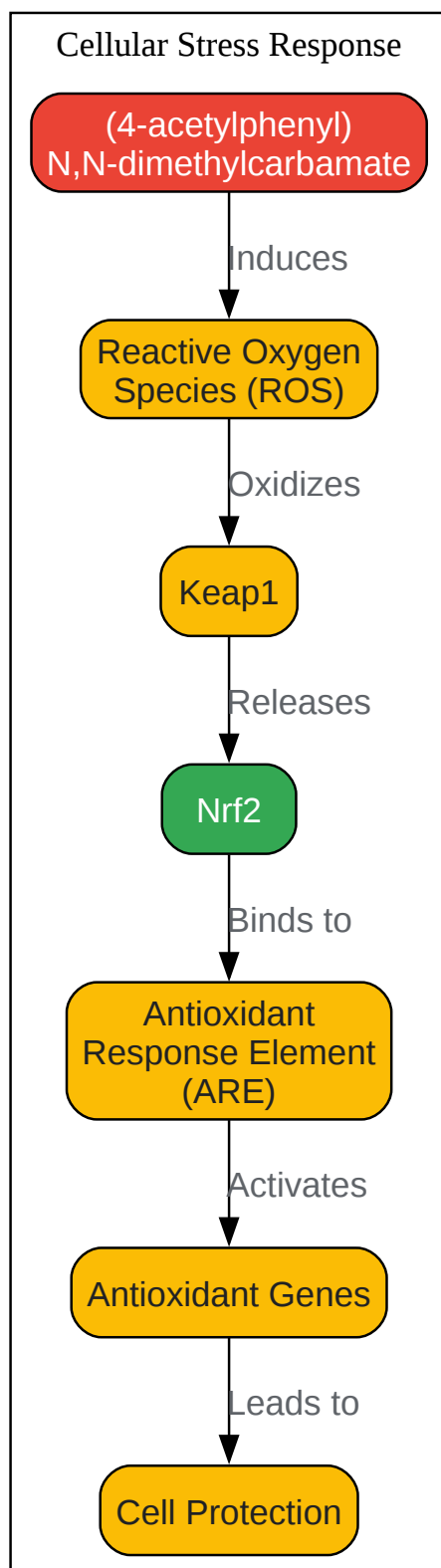


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Caption: Acetylcholinesterase inhibition by carbamates.

Nrf2 Signaling Pathway

Recent studies have suggested that carbamates can modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][10][11][12] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative stress. Some carbamates have been shown to induce Nrf2 activation, potentially as a protective response to cellular stress caused by these compounds.[8][10]

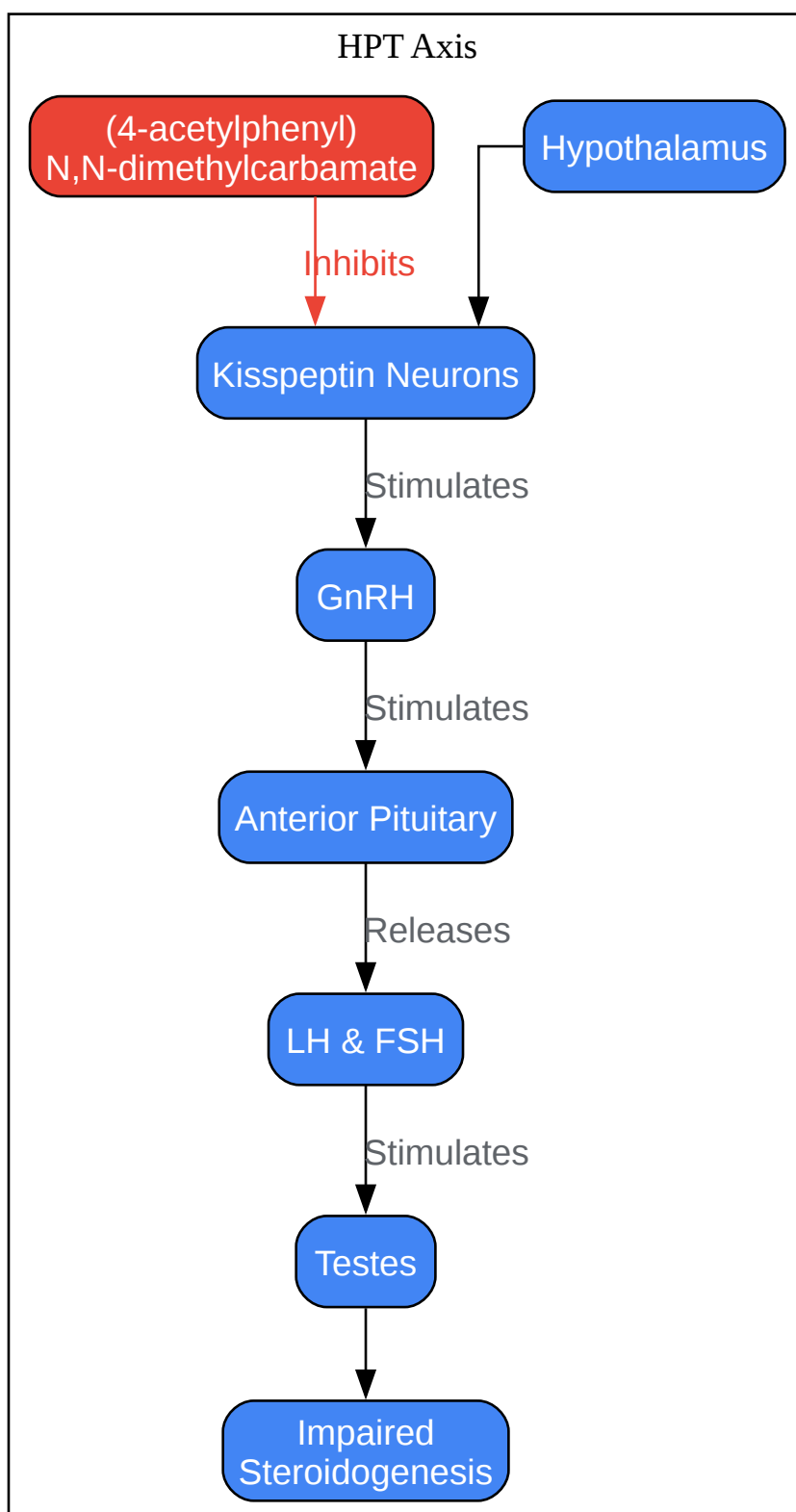


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Caption: Modulation of the Nrf2 signaling pathway by carbamates.

Hypothalamic-Pituitary-Testicular (HPT) Axis

Carbamates have been identified as endocrine-disrupting chemicals that can interfere with the hypothalamic-pituitary-testicular (HPT) axis.^{[13][14][15][16][17]} This can lead to perturbations in hormone levels, potentially affecting male reproductive health. The proposed mechanism involves the inhibition of kisspeptin neurons in the hypothalamus, which leads to a cascade of effects that can ultimately impair steroidogenesis and spermatogenesis.^{[14][16]}



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Caption: Disruption of the HPT axis by carbamates.

Conclusion

(4-acetylphenyl) N,N-dimethylcarbamate is a compound with a molecular architecture that suggests potential biological activity, particularly as an acetylcholinesterase inhibitor. While specific experimental data for this molecule is limited, this guide provides a comprehensive overview based on its structural characteristics and the known properties of the carbamate class. The provided synthetic route and predicted spectral data offer a starting point for further experimental investigation. The outlined interactions with key signaling pathways highlight the potential pharmacological and toxicological profile of this and related carbamate compounds, underscoring the need for continued research in this area.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute a recommendation for any specific use. The handling of all chemicals, particularly dimethylcarbamoyl chloride, should be performed by trained professionals in accordance with established safety protocols.

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